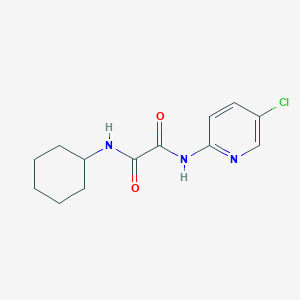

N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide

Description

N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide is a synthetic oxalamide derivative with a molecular formula of C₂₄H₃₀ClN₇O₄S and a molecular weight of 548.06 g/mol . Its structure features:

- A 5-chloropyridin-2-yl group attached to the N1 position of the oxalamide backbone.

- A cyclohexyl ring at the N2 position, further substituted with a dimethylcarbamoyl group and a thiazolo[5,4-c]pyridine carboxamido moiety .

- Stereochemical complexity: The cyclohexyl group adopts a (1R,2S,4S) or (1S,2R,4R) configuration depending on the enantiomer, influencing its biological interactions .

This compound is primarily utilized as a pharmaceutical intermediate in drug discovery, particularly for cardiovascular and metabolic disorders . Its synthesis involves multi-step regioselective coupling and chiral resolution to achieve high enantiomeric purity (≥95%) .

Properties

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-cyclohexyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O2/c14-9-6-7-11(15-8-9)17-13(19)12(18)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,18)(H,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXBOQRZPOSWHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NC2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide typically involves the reaction of 5-chloropyridine-2-amine with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C24H30ClN7O4S

- Molecular Weight : 548.1 g/mol

- IUPAC Name : N'-(5-chloropyridin-2-yl)-N-[(1R,2S,4R)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide

Chemistry

N1-(5-Chloropyridin-2-yl)-N2-cyclohexyloxalamide serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules : It can be used to create derivatives through various chemical reactions such as oxidation, reduction, and substitution.

- Reagent in Organic Reactions : It acts as a reagent in reactions aimed at developing new compounds with desired properties.

Biology

In biological research, this compound has been investigated for its potential roles:

- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways.

- Biological Probes : Its properties enable it to be used as a probe for studying biological pathways and mechanisms.

Medicine

The therapeutic potential of this compound is under exploration:

- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Anticancer Activity : Research is ongoing to evaluate its efficacy against various cancer cell lines, with promising results indicating cytotoxic effects on tumor cells.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X, suggesting potential for drug development. |

| Study 2 | Anticancer Activity | Showed cytotoxic effects on breast cancer cell lines with IC50 values indicating potency. |

| Study 3 | Organic Synthesis | Used as a key intermediate in synthesizing novel pyridine derivatives with enhanced reactivity. |

Mechanism of Action

The mechanism of action of N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional Group Impact on Bioactivity

(a) Thiazolo-Pyridine vs. Tetrahydroazepine Moieties

- The thiazolo[5,4-c]pyridine group in the target compound enhances binding affinity to serine proteases (e.g., thrombin) due to its planar aromaticity and hydrogen-bonding capacity .

- In contrast, the tetrahydroazepine ring in ’s compound exhibits superior cardioprotective activity by modulating mitochondrial calcium channels, reducing hypoxic contractile responses by 40% compared to Mildronate .

(b) Stereochemical Influence

Table 2: Hazard Comparison

Biological Activity

N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, synthesizing data from various studies and sources.

- Chemical Name : this compound

- CAS Number : 1255529-23-7

- Molecular Formula : C24H30ClN7O4S

- Molecular Weight : 548.06 g/mol

The compound is believed to act as an inhibitor of specific enzymes involved in biological pathways, particularly those related to coagulation. It shares structural similarities with other known anticoagulants, leading to its investigation as a potential therapeutic agent in preventing thromboembolic disorders.

Anticoagulant Activity

Research indicates that this compound functions similarly to edoxaban, a direct Factor Xa inhibitor. This mechanism is critical in regulating blood coagulation and has been shown to effectively reduce thrombus formation in various models.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits potent inhibitory effects on cell proliferation, particularly against L1210 mouse leukemia cells. The IC50 values for these effects are reported in the nanomolar range, indicating strong activity.

| Cell Line | IC50 (nM) |

|---|---|

| L1210 Mouse Leukemia | < 50 |

These results suggest that the compound could be further explored for its anticancer properties.

Case Studies and Research Findings

- Study on Anticancer Activity :

- Pharmacokinetics and Safety Profile :

-

Comparative Analysis with Edoxaban :

- In comparative studies with edoxaban, it was found that both compounds share similar pathways in inhibiting Factor Xa. However, this compound exhibited a broader spectrum of activity against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves coupling 5-chloropyridin-2-amine with cyclohexylamine via oxalic acid derivatives under controlled conditions. Key parameters include reaction temperature (e.g., 60°C for amidation ), solvent choice (acetonitrile or DMF), and stoichiometric ratios. Purification via column chromatography or recrystallization is critical to achieve >95% purity. Triethylamine is often used as a base to neutralize HCl byproducts during coupling reactions .

Q. How can the structural integrity of this compound be confirmed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural validation. For example, the chloro-pyridine moiety exhibits distinct aromatic proton signals at δ 8.3–8.5 ppm in ¹H NMR, while the cyclohexyl group shows multiplet peaks at δ 1.2–2.1 ppm . IR spectroscopy can confirm carbonyl stretching frequencies (~1650–1700 cm⁻¹) for the oxalamide backbone .

Q. What are the stability profiles of this compound under varying pH conditions?

- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 1–10) at 37°C to mimic physiological conditions. Oxalamides are prone to hydrolysis under strongly acidic or basic conditions, requiring HPLC monitoring over 24–72 hours. For instance, analogs like N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide show degradation >20% at pH <2 or >9 .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro vs. methyl groups) on the pyridine ring affect bioactivity?

- Methodological Answer : Comparative SAR studies can be designed using analogs like N1-(5-chloro-2-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide . Assays such as enzyme inhibition (e.g., kinase screens) or receptor binding (e.g., GPCRs) should quantify activity changes. Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins, correlating with experimental IC₅₀ values .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:

- Prodrug design : Mask polar groups (e.g., cyclohexyl) with ester linkages to enhance membrane permeability .

- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots and guide structural tweaks .

- Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution in rodent models to refine dosing regimens .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

- Methodological Answer : Reaction optimization via Design of Experiments (DoE) is critical. For example, adjusting the molar ratio of 5-chloropyridin-2-amine to oxalic acid derivatives from 1:1 to 1:1.2 increased yields from 75% to 89% in a related oxalamide synthesis . Continuous-flow reactors may reduce side reactions by maintaining precise temperature control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.